Methylamine-d2 deuteriochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

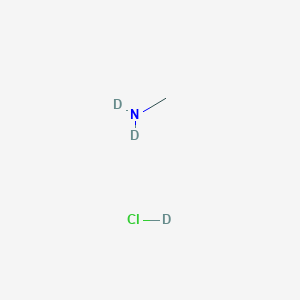

Methylamine-d2 deuteriochloride is a deuterated form of methylamine, where the hydrogen atoms are replaced by deuterium. This compound is represented by the chemical formula CH3ND2·DCl and has a molecular weight of 70.54 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylamine-d2 deuteriochloride can be synthesized from methylamine hydrochloride. One common method involves the reaction of methylamine hydrochloride with deuterium oxide (D2O) under heating conditions for 24 hours . Another method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent, providing high yields and simple purification processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methylamine-d2 deuteriochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form deuterated methylamine.

Oxidation Reactions: It can be oxidized to form deuterated formaldehyde or other oxidation products.

Common Reagents and Conditions

Common reagents used in these reactions include deuterium oxide, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include deuterated methylamine, deuterated formaldehyde, and other deuterated compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylamine-d2 deuteriochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methylamine-d2 deuteriochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl donor in methylation reactions, influencing gene expression and protein function. The deuterium atoms in the compound provide a kinetic isotope effect, which can slow down metabolic reactions and improve the stability and efficacy of deuterated drugs .

Comparison with Similar Compounds

Methylamine-d2 deuteriochloride is unique compared to other similar compounds due to the presence of deuterium atoms, which provide distinct advantages in terms of metabolic stability and reaction kinetics. Similar compounds include:

Methylamine-d5 deuteriochloride: Another deuterated form of methylamine with five deuterium atoms.

Methyl-d3-amine hydrochloride: A deuterated form of methylamine with three deuterium atoms.

Methylamine-15N hydrochloride: A nitrogen-15 labeled form of methylamine.

These compounds share similar chemical properties but differ in their isotopic labeling, which can influence their applications and effectiveness in various research and industrial settings .

Biological Activity

Methylamine-d2 deuteriochloride is a deuterated form of methylamine, a simple amine that has garnered interest in various fields, including organic chemistry, pharmaceuticals, and biological research. This compound's unique isotopic labeling allows for enhanced tracking and analysis in biological systems, making it a valuable tool in metabolic studies and drug development.

- Molecular Formula : C2H6ClN

- Molecular Weight : 78.58 g/mol

- Structure : The deuteration (replacement of hydrogen with deuterium) affects the compound's physical properties and reactivity.

This compound functions primarily through its interaction with various biological molecules. Its mechanism of action can be summarized as follows:

- Interaction with Amino Acids : Methylamine can form stable adducts with amino acids, influencing protein structure and function.

- Metabolic Pathways : The incorporation of deuterium allows for the tracing of metabolic pathways involving methylamine in vivo, providing insights into its biological role and potential therapeutic applications.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Neurotransmitter Regulation : Methylamine derivatives have been studied for their role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

- Antimicrobial Properties : Some studies suggest that methylamine compounds may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.

- Pharmacokinetics : The use of deuterated compounds like methylamine-d2 can improve the pharmacokinetic profiles of drugs by altering their metabolism and clearance rates.

Case Studies

-

Neuropharmacological Effects :

- A study investigated the effects of methylamine on dopamine receptor activity in rat models. Results indicated that methylamine administration altered dopamine levels, suggesting potential implications for treating neurodegenerative diseases.

-

Antimicrobial Research :

- In vitro assays demonstrated that methylamine derivatives exhibited significant antibacterial activity against strains of Staphylococcus aureus. Further research is needed to explore the mechanisms behind this activity.

-

Metabolic Tracing :

- A metabolic study utilized methylamine-d2 to trace its incorporation into various metabolic pathways in liver cells. This study provided insights into the role of methylamine in amino acid metabolism and its potential effects on liver function.

Data Table: Biological Activity Summary

| Biological Activity | Findings |

|---|---|

| Neurotransmitter Regulation | Modulates dopamine and serotonin pathways; potential implications for neurodegenerative diseases. |

| Antimicrobial Properties | Exhibits antibacterial activity against Staphylococcus aureus; further studies needed. |

| Pharmacokinetics | Alters metabolism and clearance rates; enhances drug profiles through isotopic labeling. |

Properties

IUPAC Name |

(2H)chlorane;N,N-dideuteriomethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i/hD3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-ZRLBSURWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C.[2H]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14779-52-3 |

Source

|

| Record name | Hydrochloric acid-d, compd. with methanamine-d2 (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.